2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)-N~1~-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with a phenylethylacetamide moiety. Benzothiadiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)-N~1~-(1-PHENYLETHYL)ACETAMIDE typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a sulfonamide and a chlorinated aromatic compound. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Phenylethylacetamide Moiety: The phenylethylacetamide group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the benzothiadiazine intermediate with a phenylethylamine derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)-N~1~-(1-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzothiadiazine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as hypertension, diabetes, and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)-N~1~-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: A closely related compound with similar biological activities.
2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda~6~-benzo[d]isothiazol-3-one: Another benzothiadiazine derivative with distinct chemical properties.
1,1-Dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-ylamine: A thiadiazine derivative with different substitution patterns.
Uniqueness
2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)-N~1~-(1-PHENYLETHYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethylacetamide moiety contributes to its unique pharmacological profile, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-12(13-7-3-2-4-8-13)18-17(21)11-16-19-14-9-5-6-10-15(14)24(22,23)20-16/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
RWVOMAOHMPMWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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